molecular formula C12H18N2O3S B4486678 N,N,2-TRIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

N,N,2-TRIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4486678
M. Wt: 270.35 g/mol
InChI Key: FTNBVQBNSCPZDT-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-3-(N-methylmethanesulfonamido)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with methyl and methanesulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethyl-3-(N-methylmethanesulfonamido)benzamide typically involves multiple steps. One common method starts with the nitration of a benzene derivative, followed by reduction to form an amine. The amine is then subjected to acylation to introduce the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethyl-3-(N-methylmethanesulfonamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

N,N,2-Trimethyl-3-(N-methylmethanesulfonamido)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonamido groups.

    Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-3-(N-methylmethanesulfonamido)benzamide involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbenzamide: Lacks the sulfonamido group, making it less reactive in certain chemical reactions.

    N-Methylbenzenesulfonamide: Similar sulfonamido group but lacks the benzamide core.

    N,N,2-Trimethylbenzenamine: Similar structure but lacks the sulfonamido group.

Uniqueness

N,N,2-Trimethyl-3-(N-methylmethanesulfonamido)benzamide is unique due to the presence of both benzamide and sulfonamido groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

N,N,2-trimethyl-3-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9-10(12(15)13(2)3)7-6-8-11(9)14(4)18(5,16)17/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNBVQBNSCPZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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